molecular formula C9H9BrFNO B14067818 1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one

1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one

Cat. No.: B14067818
M. Wt: 246.08 g/mol
InChI Key: FKZZUHHHVQLJHS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one is an aromatic ketone featuring a bromopropanone moiety attached to a 2-amino-5-fluorophenyl ring. This compound belongs to a class of halogenated aryl ketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes . Its structural framework—combining electron-withdrawing (fluoro, bromo) and electron-donating (amino) groups—imparts unique reactivity, making it valuable in cyclocondensation and halogenation reactions .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(2-amino-5-fluorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrFNO/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,12H2,1H3

InChI Key

FKZZUHHHVQLJHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-5-fluorophenyl)ethanone, followed by the introduction of the propanone moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

  • Dissolving 1-(2-Amino-5-fluorophenyl)ethanone in an appropriate solvent such as dichloromethane.
  • Adding the brominating agent slowly while maintaining the reaction temperature.
  • Purifying the product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or nitric acid under acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-(2-Amino-5-fluorophenyl)-1-propanol.

    Oxidation: Formation of 1-(2-Nitro-5-fluorophenyl)-1-bromopropan-2-one.

Scientific Research Applications

1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and fluorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The bromopropanone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The trifluoro group in the trifluoroethanone analog introduces strong electron-withdrawing effects, which may alter solubility and lipophilicity .
  • Ketone Chain Length: The propanone chain in the target compound (vs. ethanone in analogs) could influence steric bulk and conformational flexibility, affecting binding in coordination chemistry or catalytic applications .

Research Tools and Structural Analysis

While crystallographic data for the target compound are absent in the evidence, tools like SHELXL (for refinement) and Mercury CSD (for crystal structure visualization) are widely used to analyze related compounds . These programs enable comparative studies of packing patterns and intermolecular interactions, which are critical for understanding stability and reactivity .

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